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molecular formula C18H16F2N2O2S B128018 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole CAS No. 151506-44-4

3-(difluoromethyl)-1-(4-methoxyphenyl)-5-(4-methylsulfinylphenyl)pyrazole

Cat. No. B128018
M. Wt: 362.4 g/mol
InChI Key: JJAPPCJXQFKMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550147

Procedure details

A mixture of 3-(difluoromethyl)-1-(4-methoxyphenyl) -5-[4-(methylthio)phenyl]pyrazole (1 g) and m-chloroperbenzoic acid (0.56 g) in dichloromethane (23 ml) was stirred at ambient temperature for 1 hour. The mixture was washed with an aqueous solution of sodium bicarbonate, dried over magnesium sulfate, and concentrated. The oily residue was crystallized from ethanol to give crystals of 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (0.82 g).
Name
3-(difluoromethyl)-1-(4-methoxyphenyl) -5-[4-(methylthio)phenyl]pyrazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:24])[C:3]1[CH:7]=[C:6]([C:8]2[CH:13]=[CH:12][C:11]([S:14][CH3:15])=[CH:10][CH:9]=2)[N:5]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:4]=1.ClC1C=CC=C(C(OO)=[O:33])C=1>ClCCl>[F:24][CH:2]([F:1])[C:3]1[CH:7]=[C:6]([C:8]2[CH:9]=[CH:10][C:11]([S:14]([CH3:15])=[O:33])=[CH:12][CH:13]=2)[N:5]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[N:4]=1

Inputs

Step One
Name
3-(difluoromethyl)-1-(4-methoxyphenyl) -5-[4-(methylthio)phenyl]pyrazole
Quantity
1 g
Type
reactant
Smiles
FC(C1=NN(C(=C1)C1=CC=C(C=C1)SC)C1=CC=C(C=C1)OC)F
Name
Quantity
0.56 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
23 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with an aqueous solution of sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The oily residue was crystallized from ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=NN(C(=C1)C1=CC=C(C=C1)S(=O)C)C1=CC=C(C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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